molecular formula C10H12ClN5O3 B12388112 (2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

(2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12388112
M. Wt: 285.69 g/mol
InChI Key: CBXLNNNWHUKXSN-DQSPEZDDSA-N
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Description

The compound (2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol is a nucleoside analog. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This compound is characterized by the presence of a purine base (2-amino-6-chloropurine) attached to a sugar moiety (oxolan-3-ol) with a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol typically involves the following steps:

    Formation of the Purine Base: The purine base, 2-amino-6-chloropurine, can be synthesized through a series of reactions starting from commercially available precursors such as guanine or adenine.

    Glycosylation Reaction: The purine base is then glycosylated with a protected sugar derivative, such as a protected ribose or deoxyribose, under acidic or basic conditions to form the nucleoside analog.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The purine base can be reduced under specific conditions.

    Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Formation of carboxylated derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

(2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of (2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar structure but without the chlorine atom.

    Guanosine: Another naturally occurring nucleoside with a similar structure but with different functional groups.

Uniqueness

The presence of the chlorine atom in the purine base of (2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol imparts unique chemical and biological properties, making it distinct from other nucleosides. This modification can enhance its stability, alter its interactions with enzymes, and potentially improve its therapeutic efficacy.

Properties

Molecular Formula

C10H12ClN5O3

Molecular Weight

285.69 g/mol

IUPAC Name

(2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12ClN5O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5-,9+/m0/s1

InChI Key

CBXLNNNWHUKXSN-DQSPEZDDSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1O)N2C=NC3=C2N=C(N=C3Cl)N)CO

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C2N=C(N=C3Cl)N)CO

Origin of Product

United States

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